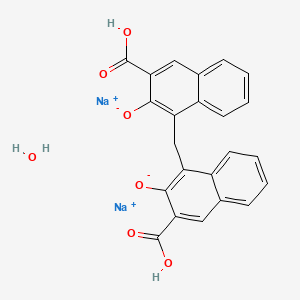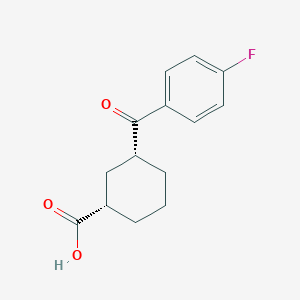
(1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of FBC includes a cyclohexane ring attached to a carboxylic acid group and a 4-fluorobenzoyl group . The molecular weight is 250.27, and the molecular formula is C14H15FO3 . The exact mass is 250.10100 .Physical And Chemical Properties Analysis
FBC has a boiling point of 418.6ºC at 760 mmHg and a density of 1.251g/cm³ . It has 4 H-Bond acceptors and 1 H-Bond donor .Aplicaciones Científicas De Investigación
Development of Fluorine-18 Labeled Antagonists
A study focused on synthesizing fluorinated derivatives of WAY 100635 for use as fluorine-18 labeled antagonists. Various acids, including 4-fluorobenzoic acid, were used in place of cyclohexanecarboxylic acid (CHCA) for radiolabeling and biological evaluation in rats. These compounds are aimed at enhancing imaging and diagnostic capabilities in medical applications (Lang et al., 1999).
Synthesis and Liquid Crystal Properties
Research into laterally fluorinated trans-cyclohexane-1-carboxylate and benzoate esters explored the impact of lateral fluoro-substituents on nematic thermal stability and smectic tendencies. This work contributes to material science, particularly in the development of liquid crystal displays and related technologies (Gray et al., 1981).
N-Heterocyclic Carbene-Catalyzed Reactions
A study demonstrated the use of α,β-unsaturated acid fluorides in N-heterocyclic carbene-catalyzed cycloaddition reactions, producing 1,3-cyclohexadienes with high diastereocontrol. This advancement in organic synthesis techniques has potential applications in pharmaceuticals and complex organic molecule construction (Ryan et al., 2011).
Synthesis of Ferrocenylmethyl Benzene-Carboxamide Derivatives
Research on synthesizing N-(ferrocenylmethyl)benzene-carboxamide derivatives from various substituted fluorobenzoic acids has implications for developing novel compounds with potential applications in cancer therapy. This study underscores the intersection of organometallic chemistry and medicinal applications (Kelly et al., 2007).
Solid-Phase Synthesis Techniques
A study described the solid-phase synthesis method for creating 3,4,5-substituted 1,5-benzodiazepin-2-ones, showcasing the versatility of fluorinated compounds in facilitating complex synthetic pathways. This method represents an advancement in efficient, scalable synthetic processes for pharmaceutical development (Lee et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
(1S,3R)-3-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h4-7,10-11H,1-3,8H2,(H,17,18)/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNKATYHEDQSIH-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53471355 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 4-[2-oxo-2-(propylamino)ethoxy]piperidine-1-carboxylate](/img/structure/B1493857.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1493858.png)
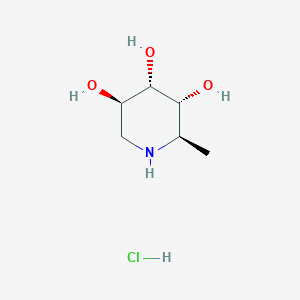
![Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione dihydrochloride](/img/structure/B1493862.png)
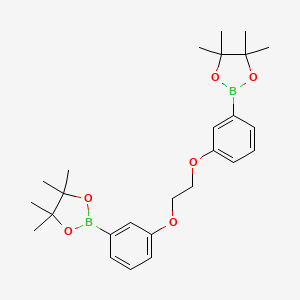


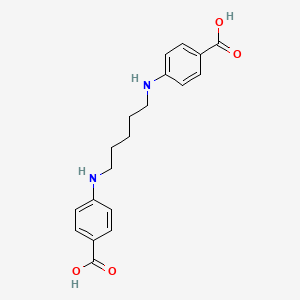
![2-(4-piperidinyl)-Imidazo[1,2-a]pyridine](/img/structure/B1493880.png)
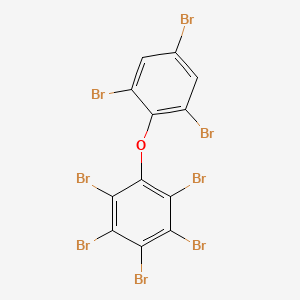
![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1493896.png)
